2,4-Diisopropoxyphenol
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Overview
Description
2,4-Diisopropoxyphenol, also known as 2,4-bis(1-methylethyl)phenol, is an organic compound with the molecular formula C12H18O. It is an isomeric form of propofol and is commonly used in various chemical applications. The compound is characterized by its two isopropyl groups attached to the phenol ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diisopropoxyphenol can be synthesized through the reaction of boron fluoride with isopropyl phenyl ether. This reaction typically requires controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,4-Diisopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of its isomer, propofol.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diisopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2,4-Diisopropylphenol: An isomer of 2,4-Diisopropoxyphenol with similar chemical properties but different structural arrangement.
Propofol: A widely used anesthetic with a similar phenolic structure.
2,4-Dichlorophenoxyacetic acid: A herbicide with a phenolic structure but different functional groups.
Uniqueness: this compound is unique due to its specific isopropyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in research and industrial settings .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,4-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-10-5-6-11(13)12(7-10)15-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
NLQDBLTTZOAQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)OC(C)C |
Origin of Product |
United States |
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